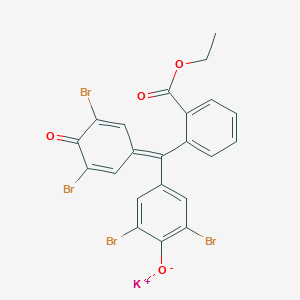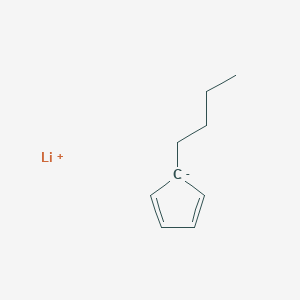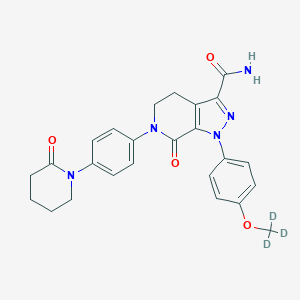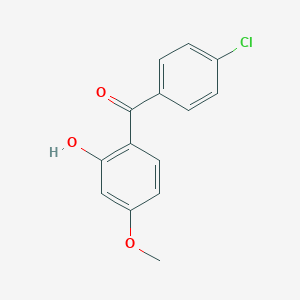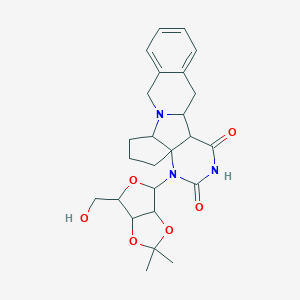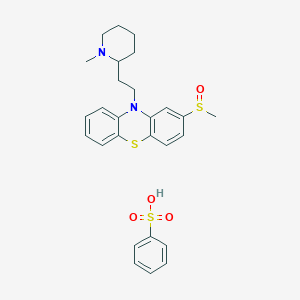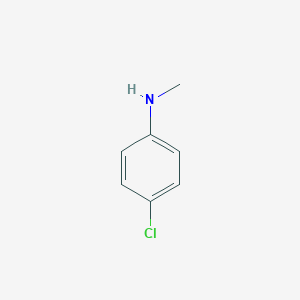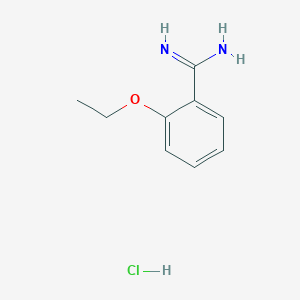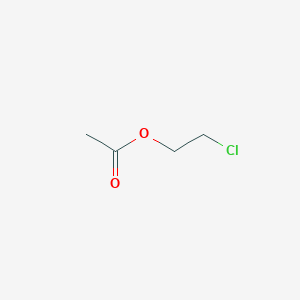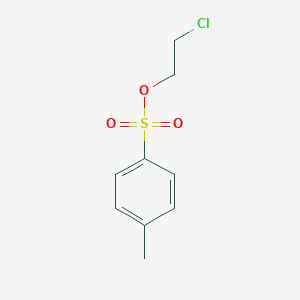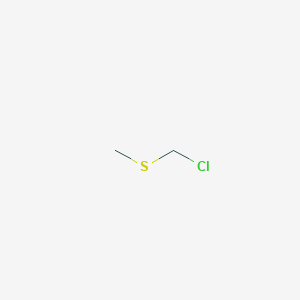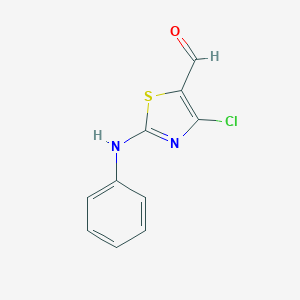
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde" is a chemical of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related heterocyclic carbaldehydes often involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of novel pyrazole carbaldehydes . An improved synthesis method for 4-chlorothiazole-5-carbaldehydes has been established using potassium carbonate in acetonitrile, which could potentially be applied to the synthesis of the compound of interest .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of these compounds. For example, the crystal structure of a similar compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined to have planar rings with specific dihedral angles . This information can be useful in predicting the molecular geometry of "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde".
Chemical Reactions Analysis
The reactivity of chlorinated carbaldehydes with various nucleophiles can lead to a range of heterocyclic systems. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield triazole derivatives . This suggests that "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde" may also undergo similar reactions to form novel heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was determined and the structure is stabilized by various intermolecular interactions . These techniques could be applied to "4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde" to understand its stability and reactivity.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a precursor in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in materials science, pharmaceuticals, and agrochemicals. The compound has been used in the synthesis of thieno[2,3-d]thiazoles, pyrrolo-[2,3-d]thiazoles, and pyrazolo[3,4-d]thiazoles through nucleophilic substitution reactions and subsequent transformations. These processes highlight the versatility of 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde in heterocyclic chemistry, enabling the creation of complex molecular architectures with potential bioactive properties (Athmani et al., 1992).
Antimicrobial Activity
The compound has been involved in the synthesis of novel quinoline-thiazole derivatives with demonstrated antimicrobial efficacy. These derivatives were tested against various bacterial and fungal strains, showing potential as antimicrobial agents. This application underlines the importance of 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde in the development of new antimicrobial compounds, contributing to the ongoing fight against microbial resistance (Desai et al., 2012).
Photophysical Properties
The reactivity of 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde with various active methylene compounds under Knoevenagel conditions has led to the synthesis of novel styryl chromophores. These compounds exhibit unique photophysical characteristics, such as fluorescence, which are influenced by solvent polarity and viscosity. The investigation of their absorption and emission properties opens new avenues for the application of these compounds in optical materials and fluorescent probes, demonstrating the compound's utility in developing materials with specific photophysical properties (Sekar et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of derivatives synthesized from 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde provides insights into the molecular and electronic structure of these compounds. Such analyses are crucial for understanding the reactivity, stability, and potential applications of the synthesized compounds in various fields, including pharmaceuticals and materials science. Detailed structural investigations allow for the optimization of compound properties for specific applications (Xu & Shi, 2011).
Safety And Hazards
The safety information for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-anilino-4-chloro-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-9-8(6-14)15-10(13-9)12-7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSFVQGPUWYCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366499 |
Source


|
| Record name | 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde | |
CAS RN |
126193-27-9 |
Source


|
| Record name | 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

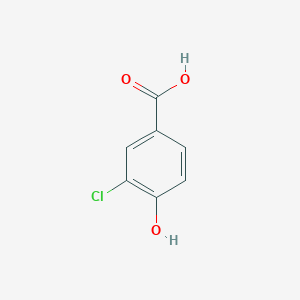
![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)
